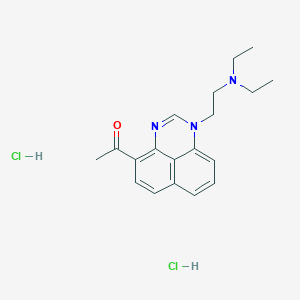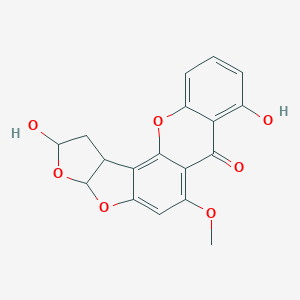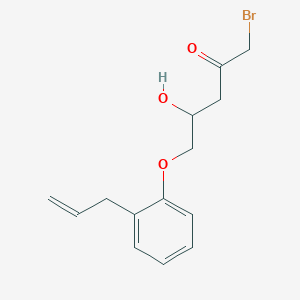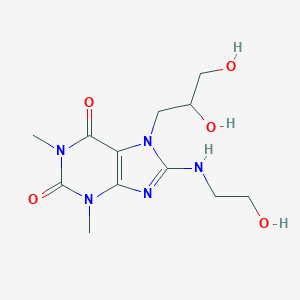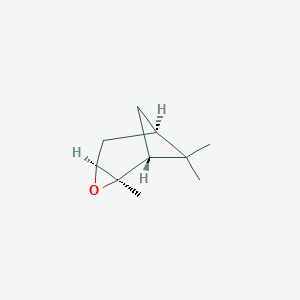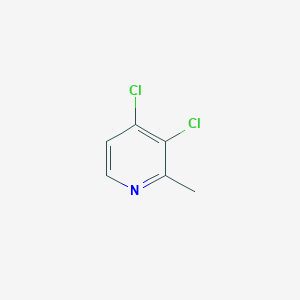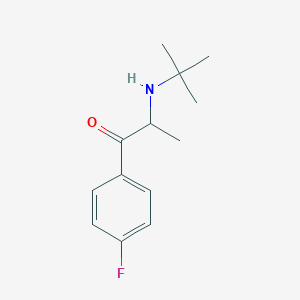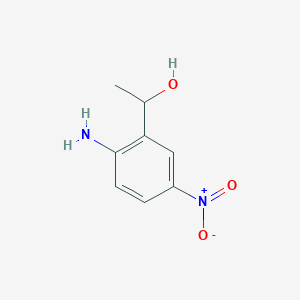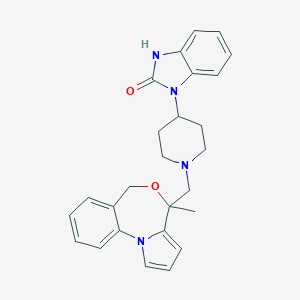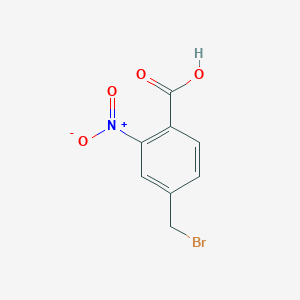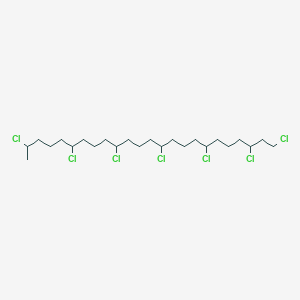
1,3,7,11,15,19,23-Heptachlorotetracosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7,11,15,19,23-Heptachlorotetracosane (HCT) is a synthetic organic compound that belongs to the class of chlorinated hydrocarbons. It is a colorless, odorless, and non-volatile substance that is insoluble in water but soluble in organic solvents. HCT has been widely used as a pesticide and insecticide due to its high toxicity against a variety of insects and pests. However, its use has been restricted in many countries due to its potential harmful effects on human health and the environment. In
作用机制
The mechanism of action of 1,3,7,11,15,19,23-Heptachlorotetracosane involves the disruption of the nervous system and the inhibition of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. 1,3,7,11,15,19,23-Heptachlorotetracosane binds irreversibly to the active site of acetylcholinesterase, leading to the accumulation of acetylcholine in the synapses and the overstimulation of the nervous system. This results in a range of symptoms such as muscle spasms, convulsions, and paralysis, which can be fatal in high doses.
生化和生理效应
The biochemical and physiological effects of 1,3,7,11,15,19,23-Heptachlorotetracosane depend on the dose, route of exposure, and duration of exposure. Acute exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane can cause symptoms such as nausea, vomiting, headache, and respiratory distress. Chronic exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane has been associated with a range of health effects such as cancer, reproductive and developmental toxicity, and neurotoxicity. 1,3,7,11,15,19,23-Heptachlorotetracosane has been shown to accumulate in adipose tissue and to persist in the environment for long periods of time, leading to potential long-term exposure.
实验室实验的优点和局限性
1,3,7,11,15,19,23-Heptachlorotetracosane has several advantages as a model compound for studying the metabolism and biotransformation of chlorinated hydrocarbons. It is a well-characterized compound with a known mechanism of action and toxicity profile. It is also readily available and relatively inexpensive. However, 1,3,7,11,15,19,23-Heptachlorotetracosane has several limitations for lab experiments. Its high toxicity requires careful handling and disposal procedures, and its low solubility in water can limit its use in aqueous systems. In addition, its persistence in the environment can complicate the interpretation of results and the extrapolation to real-world scenarios.
未来方向
For research on 1,3,7,11,15,19,23-Heptachlorotetracosane include the development of alternative pesticides and insecticides that are less toxic and more environmentally friendly. This could involve the use of natural products, biological control agents, or new chemical compounds that have lower toxicity and persistence. Another direction is the investigation of the health effects of low-level exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane and other chlorinated hydrocarbons, particularly in vulnerable populations such as children and pregnant women. Finally, there is a need for better understanding of the mechanisms of metabolism and biotransformation of 1,3,7,11,15,19,23-Heptachlorotetracosane and other chlorinated hydrocarbons in living organisms, including the role of genetic and epigenetic factors.
合成方法
The synthesis of 1,3,7,11,15,19,23-Heptachlorotetracosane involves the chlorination of tetracosane, a long-chain hydrocarbon, using chlorine gas and a catalyst such as iron or aluminum chloride. The reaction takes place at high temperatures and pressures, and the product is purified by distillation and recrystallization. The yield of 1,3,7,11,15,19,23-Heptachlorotetracosane is typically low, and the process is expensive and time-consuming.
科学研究应用
1,3,7,11,15,19,23-Heptachlorotetracosane has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. It has also been investigated for its toxic effects on non-target organisms such as birds, fish, and mammals. In addition, 1,3,7,11,15,19,23-Heptachlorotetracosane has been used as a model compound for studying the metabolism and biotransformation of chlorinated hydrocarbons in living organisms.
属性
CAS 编号 |
108171-27-3 |
|---|---|
产品名称 |
1,3,7,11,15,19,23-Heptachlorotetracosane |
分子式 |
C24H43Cl7 |
分子量 |
579.8 g/mol |
IUPAC 名称 |
1,3,7,11,15,19,23-heptachlorotetracosane |
InChI |
InChI=1S/C24H43Cl7/c1-19(26)7-2-8-20(27)9-3-10-21(28)11-4-12-22(29)13-5-14-23(30)15-6-16-24(31)17-18-25/h19-24H,2-18H2,1H3 |
InChI 键 |
FHKUUILMHIOLID-UHFFFAOYSA-N |
SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
其他 CAS 编号 |
108171-27-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



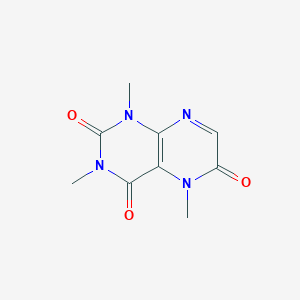
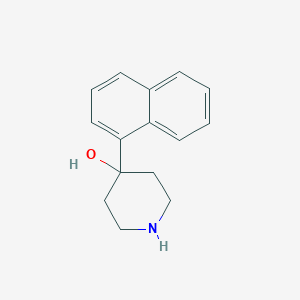
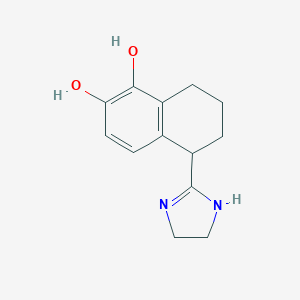
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
